molecular formula C12H14FNO B15324617 1-Benzoyl-3-(fluoromethyl)pyrrolidine

1-Benzoyl-3-(fluoromethyl)pyrrolidine

Cat. No.: B15324617
M. Wt: 207.24 g/mol
InChI Key: SQOOWSBKSPOKNX-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(fluoromethyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group at the N1 position and a fluoromethyl substituent at the C3 position of the pyrrolidine ring. Pyrrolidine derivatives are critical intermediates in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug discovery . Stereoselective synthesis methods, such as cyclization of acyclic precursors or functionalization of preformed pyrrolidine rings, are commonly employed to generate such compounds with high enantiomeric purity .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

[3-(fluoromethyl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C12H14FNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

SQOOWSBKSPOKNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CF)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzoyl-3-(fluoromethyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride as the acylating agent.

    Fluoromethylation: The fluoromethyl group is introduced using fluoromethylating agents under specific reaction conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Benzoyl-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-3-(fluoromethyl)pyrrolidine is an organic compound with a benzoyl group attached to the nitrogen atom and a fluoromethyl group at the third carbon of the pyrrolidine ring. With the molecular formula C12H14FNOC_{12}H_{14}FNO and a molecular weight of 207.24 g/mol, this compound is investigated for its chemical and biological properties. Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry, serving as a scaffold for designing compounds that target various enzymes and receptors, potentially influencing central nervous system functions. The fluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve pharmacokinetic properties.

Scientific Research Applications

This compound has several applications, including:

  • Medicinal Chemistry: It is utilized as a building block in synthesizing various compounds.
  • It serves as a scaffold for designing compounds that target various enzymes and receptors, potentially influencing central nervous system functions.

The mechanism of action of this compound involves interactions with specific molecular targets. The benzoyl moiety may facilitate binding to hydrophobic pockets in proteins, while the fluoromethyl group enhances stability and reactivity. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Compound NameStructural DifferenceUnique Properties
1-Benzoyl-3-methylpyrrolidineLacks fluorine; contains a methyl groupDifferent reactivity and stability
1-Benzoyl-3-(chloromethyl)pyrrolidineContains chloromethyl instead of fluoromethylVaries in reactivity and biological activity
1-Benzoyl-3-(bromomethyl)pyrrolidineContains bromomethyl instead of fluoromethylDistinct chemical and physical properties
1-Benzoyl-3-(hydroxymethyl)pyrrolidineContains hydroxymethyl; introduces hydrogen bondingInfluences solubility and reactivity

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, while the fluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Benzyl-3-acetamidopyrrolidine (C₁₃H₁₈N₂O)

  • Substituents : N1-Benzyl (electron-donating), C3-Acetamido (polar, hydrogen-bonding group).
  • Properties : The acetamido group increases solubility in polar solvents, while the benzyl moiety enhances lipophilicity. This compound is used in peptide mimetics due to its hydrogen-bonding capacity .

Benzyl 3,3-difluoropyrrolidine-1-carboxylate (C₁₂H₁₃F₂NO₂)

  • Substituents : N1-Benzyloxycarbonyl (protecting group), C3,3-diF (rigidifying substituents).
  • Properties : The geminal difluoro substituents restrict ring puckering, enhancing conformational stability. This compound serves as a scaffold for protease inhibitors .
  • Key Difference: The difluoro substitution alters electronic and steric profiles compared to the monofluoromethyl group in this compound.

1-Benzyl-3-(trifluoroacetamido)pyrrolidine (C₁₃H₁₅F₃N₂O)

  • Substituents : N1-Benzyl, C3-Trifluoroacetamido (strong electron-withdrawing).
  • Properties : The trifluoroacetamido group significantly increases metabolic resistance and acidity (pKa ~ 8–10), making it suitable for covalent inhibitor design .
  • Key Difference : The trifluoroacetamido group introduces greater electronegativity and steric bulk compared to the fluoromethyl group.

1-N-Cbz-3-Methoxy-pyrrolidine (C₁₃H₁₇NO₃)

  • Substituents : N1-Carboxybenzyl (Cbz, protecting group), C3-Methoxy (electron-donating).
  • Properties : The methoxy group enhances solubility and metabolic stability via steric shielding. This compound is utilized in intermediates for alkaloid synthesis .
  • Key Difference : Methoxy’s electron-donating nature contrasts with the fluoromethyl’s electron-withdrawing effects.

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound C₁₂H₁₄FNO 207.24 N1-Benzoyl, C3-Fluoromethyl Enhanced metabolic stability, drug precursor
1-Benzyl-3-acetamidopyrrolidine C₁₃H₁₈N₂O 218.30 N1-Benzyl, C3-Acetamido Peptide mimetic, polar solubility
Benzyl 3,3-difluoropyrrolidine-1-carboxylate C₁₂H₁₃F₂NO₂ 253.24 N1-Benzyloxycarbonyl, C3,3-diF Protease inhibitor scaffold
1-Benzyl-3-(trifluoroacetamido)pyrrolidine C₁₃H₁₅F₃N₂O 288.27 N1-Benzyl, C3-Trifluoroacetamido Covalent inhibitor candidate
1-N-Cbz-3-Methoxy-pyrrolidine C₁₃H₁₇NO₃ 235.28 N1-Cbz, C3-Methoxy Alkaloid intermediate

Biological Activity

1-Benzoyl-3-(fluoromethyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. The presence of the fluoromethyl group and the benzoyl moiety contributes significantly to its pharmacological potential, making it a valuable scaffold for drug design.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FNOC_{12}H_{14}FNO with a molecular weight of 207.24 g/mol. Its structure consists of a pyrrolidine ring substituted with a benzoyl group at the nitrogen atom and a fluoromethyl group at the third carbon. This configuration enhances its lipophilicity and metabolic stability, which are crucial for improving pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The benzoyl moiety facilitates binding to hydrophobic pockets in proteins, while the fluoromethyl group enhances stability and reactivity. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including potential central nervous system modulation.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity in several areas:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of metalloproteases, which are implicated in various pathological conditions such as hypertension and ischemic diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.15 mg/mL .
  • Cytotoxic Effects : The compound's structural characteristics may also contribute to cytotoxic activities against certain cancer cell lines, although specific data on this aspect is still emerging .

Comparative Analysis with Analogous Compounds

A comparative analysis highlights the unique properties of this compound relative to its analogs:

Compound NameStructural DifferenceUnique Properties
1-Benzoyl-3-methylpyrrolidineLacks fluorine; contains a methyl groupDifferent reactivity and stability
1-Benzoyl-3-(chloromethyl)pyrrolidineContains chloromethyl instead of fluoromethylVaried reactivity and biological activity
1-Benzoyl-3-(bromomethyl)pyrrolidineContains bromomethyl instead of fluoromethylDistinct chemical and physical properties
1-Benzoyl-3-(hydroxymethyl)pyrrolidineContains hydroxymethyl; introduces hydrogen bondingInfluences solubility and reactivity

The fluoromethyl group in this compound imparts unique chemical and biological properties compared to its analogs, making it a valuable compound in research contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : Research on pyrrolidine derivatives has shown promise in inhibiting metalloproteases, suggesting that modifications like fluorination can enhance efficacy against target enzymes involved in disease processes .
  • Antimicrobial Testing : In vitro tests have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity, highlighting the importance of substituent groups in determining biological effects .
  • Cytotoxicity Assessments : Investigations into related compounds have revealed cytotoxic effects against various cancer cell lines, indicating that further exploration of this compound could lead to novel therapeutic agents .

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